molecular formula C38H60O13 B15287915 Cucurbitacin IIa 2-O-glucoside

Cucurbitacin IIa 2-O-glucoside

Cat. No.: B15287915
M. Wt: 724.9 g/mol
InChI Key: BCTZZCQBLBDVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin IIa 2-O-glucoside typically involves the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase, followed by subsequent hydroxylation, acetylation, and glucosylation steps . These reactions are carried out under controlled conditions to ensure the correct formation of the desired compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as plants in the Cucurbitaceae family. The extraction process typically includes solvent extraction, purification using chromatographic techniques, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin IIa 2-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent the degradation of the compound.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation reactions can lead to the formation of more potent anticancer agents .

Mechanism of Action

The mechanism of action of cucurbitacin IIa 2-O-glucoside involves the inhibition of key signaling pathways that are essential for cancer cell survival and proliferation. It has been shown to inhibit the JAK-STAT3, Wnt, PI3K/Akt, and MAPK signaling pathways . These pathways play crucial roles in cell growth, survival, and apoptosis. By inhibiting these pathways, this compound induces apoptosis, cell cycle arrest, and reduces cell migration and invasion .

Properties

IUPAC Name

[6-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,20-24,27-32,39,41,44-48H,11-17H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTZZCQBLBDVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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